molecular formula C19H29N3OS B2940602 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034501-78-3

3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2940602
CAS No.: 2034501-78-3
M. Wt: 347.52
InChI Key: DMLQSSOPLWTYSE-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-14-3-4-17(11-15(14)2)21-19(23)20-12-16-5-8-22(9-6-16)18-7-10-24-13-18/h3-4,11,16,18H,5-10,12-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLQSSOPLWTYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves the following steps:

    Formation of the piperidine derivative: The starting material, 1-(thiolan-3-yl)piperidine, can be synthesized through a nucleophilic substitution reaction involving piperidine and a thiolane derivative.

    Urea formation: The piperidine derivative is then reacted with 3,4-dimethylphenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the exact industrial protocols used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring or the piperidine moiety.

    Reduction: Reduction reactions could target the urea functional group or other reducible sites within the molecule.

    Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamate
  • 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiourea

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea lies in its specific structural features, such as the combination of the thiolane ring and the piperidine moiety, which may confer unique chemical and biological properties.

Biological Activity

3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C19H29N3OS
Molecular Weight: 347.52 g/mol
IUPAC Name: this compound

The structure features a thiolane ring and a piperidine moiety, which may contribute to its biological interactions.

Research indicates that compounds with similar structures often interact with specific receptors or enzymes in biological systems. The presence of the piperidine and thiolane groups suggests potential activity at neurotransmitter receptors or as enzyme inhibitors.

Proposed Mechanisms:

  • Receptor Modulation: Compounds similar to this urea derivative have been shown to modulate opioid receptors, potentially influencing pain pathways and analgesic effects.
  • Enzymatic Inhibition: The urea linkage may facilitate interactions with enzymes involved in metabolic pathways, although specific targets for this compound require further investigation.

Analgesic Effects

Studies on structurally related compounds have demonstrated significant analgesic properties. For instance, research shows that certain piperidine derivatives can activate μ-opioid receptors, leading to pain relief. The potential for this compound to exhibit similar effects warrants detailed pharmacological studies.

Antimicrobial Activity

Compounds containing thiolane rings have been noted for their antimicrobial properties. The biological activity against various pathogens could be a focus for future research.

Table: Summary of Biological Activities

Activity Type Findings Reference
AnalgesicPotential activation of μ-opioid receptors observed in related compounds
AntimicrobialSimilar structures show activity against bacterial strains
Enzymatic InhibitionUrea derivatives often inhibit metabolic enzymes

Future Directions in Research

  • In Vivo Studies: Conducting animal studies to evaluate the analgesic effects and safety profile.
  • Mechanistic Studies: Utilizing molecular dynamics simulations to understand receptor interactions.
  • Antimicrobial Testing: Expanding research on the compound's efficacy against various microbial strains.

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